FAAH-1 Inhibition: Direct Head-to-Head Comparison of Two Phenoxyalkyl Analogs from Patent US9102622
Two very close analogs from the same patent series exemplify the compound's specific SAR differentiation. The 'compound 23.2' (representing an analog with a benzyloxy substitution) shows significantly better target engagement than the compound represented by '27.2/23.12'. This quantitative difference underscores how the specific pharmacophore presentation in this compound class is critical for potency [1].
| Evidence Dimension | Binding Affinity (Ki) and Functional Inhibition (IC50) against Fatty Acid Amide Hydrolase 1 (FAAH-1, rat) |
|---|---|
| Target Compound Data | Representative Analog (US9102622, 23.2; BDBM173942): Ki = 1200 nM, IC50 = 13,600 nM |
| Comparator Or Baseline | Representative Analog (US9102622, 23.12/27.2; BDBM173951): Ki = 2100 nM, IC50 = 18,800 nM |
| Quantified Difference | The compound 23.2 is approximately 1.75-fold more potent in binding affinity (Ki) and 1.38-fold more potent in functional activity (IC50) compared to the compound 27.2/23.12. |
| Conditions | In vitro enzymatic assay. All compound solutions were made to a concentration of 10 mM in DMSO. Assay performed at 37°C. |
Why This Matters
For procurement, this demonstrates that the core phenoxyalkyl scaffold is a productive starting point for SAR, and the specific linker length of the ketone is a validated determinant of FAAH inhibitory activity, which is not achievable with non-phenoxy or non-alkyl spaced trifluoromethyl ketones.
- [1] BindingDB. (n.d.). Affinity Data for BDBM173942 (Ki: 1.20E+3 nM, IC50: 1.36E+4 nM) and BDBM173951 (Ki: 2.10E+3 nM, IC50: 1.88E+4 nM). Target: Fatty-acid amide hydrolase 1 (Rat). Assay Temp: 37°C. View Source
